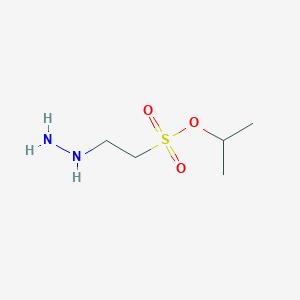
Propan-2-yl 2-hydrazinylethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-hydrazinylethane-1-sulfonate is a chemical compound with a unique structure that includes both hydrazine and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-hydrazinylethane-1-sulfonate typically involves the reaction of isopropyl ethanesulfonate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or water, and the reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-hydrazinylethane-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile, and may require specific temperatures and pH conditions to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce hydrazine derivatives.
Scientific Research Applications
Propan-2-yl 2-hydrazinylethane-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-hydrazinylethane-1-sulfonate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The sulfonate group may also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Isopropyl ethanesulfonate: A related compound with similar sulfonate functionality but lacking the hydrazine group.
Hydrazine derivatives: Compounds that contain the hydrazine functional group but differ in their other substituents.
Uniqueness
Propan-2-yl 2-hydrazinylethane-1-sulfonate is unique due to the presence of both hydrazine and sulfonate groups in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62692-66-4 |
|---|---|
Molecular Formula |
C5H14N2O3S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
propan-2-yl 2-hydrazinylethanesulfonate |
InChI |
InChI=1S/C5H14N2O3S/c1-5(2)10-11(8,9)4-3-7-6/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
HYGQPCHEYYMYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















